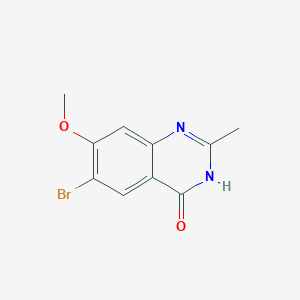
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one, also known as 6-Bromo-7-Methoxy-2-methylquinazolin-4-one, is an organic compound belonging to the quinazolin-4-one family. It is an important intermediate for the synthesis of pharmaceuticals, dyes, and other compounds. This compound has been extensively studied in recent years due to its unique properties and potential applications.
Scientific Research Applications
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals and dyes. It has also been used as a reagent in organic synthesis. It has been used to synthesize quinazolinones, which are important intermediates in the synthesis of various drugs. In addition, this compound has been used to study the mechanism of action of various drugs.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been suggested that it may act as an antioxidant, although this has yet to be confirmed.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. In addition, it has been shown to have anti-tumor activity in a number of animal models. Finally, it has been shown to have anti-inflammatory, anti-allergic, and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, it has a wide range of applications in organic synthesis and drug discovery. However, there are some limitations to using this compound in laboratory experiments. These include the fact that it is a highly reactive compound and may react with other compounds in the reaction mixture. In addition, it is not very soluble in water, making it difficult to work with in aqueous solutions.
Future Directions
There are a number of potential future directions for 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one. One potential direction is to explore its potential as an anticancer drug. Another potential direction is to investigate its ability to inhibit the activity of other enzymes, such as proteases and kinases. In addition, further research could be conducted to explore its potential as an antioxidant and to investigate its ability to modulate the immune system. Finally, further research could be conducted to explore its potential as a drug delivery system.
Synthesis Methods
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one can be synthesized by several methods. The most common method is the reaction of 2-methyl-4-chloroquinazolin-3(2H)-one with bromine in the presence of a base such as sodium hydroxide. This reaction yields this compound in high yield. Another method involves the reaction of 2-methyl-4-chloroquinazolin-3(2H)-one with bromine in the presence of a base such as potassium carbonate and a catalyst such as trifluoromethanesulfonic acid. This method yields this compound in moderate yield.
Properties
IUPAC Name |
6-bromo-7-methoxy-2-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-12-8-4-9(15-2)7(11)3-6(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDBTOMTQCSLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2947452.png)
![N-Methyl-1-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2947453.png)
![ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B2947454.png)
![N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2947457.png)
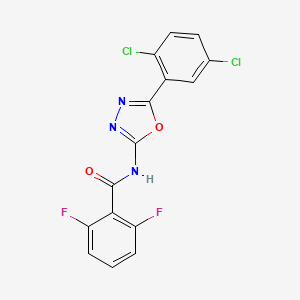
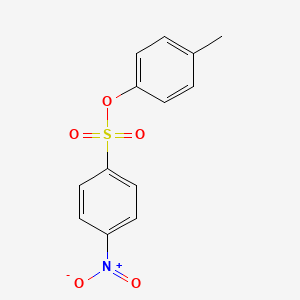
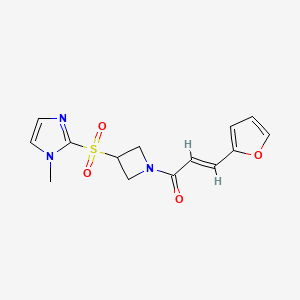

![4-Methyl-6-pyrrolidin-1-yl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2947462.png)
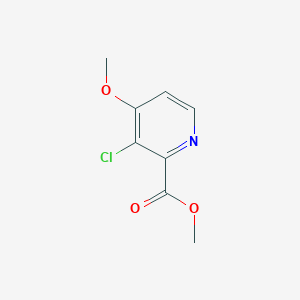
![2-(9-Chloro-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2947466.png)

![4-(5-Methyl-6-(p-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2947474.png)
![2-(1-Methylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2947475.png)
